2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole 2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15820067
InChI: InChI=1S/C9H7F2NO3/c1-13-5-3-2-4-6-7(5)12-9(14-6)15-8(10)11/h2-4,8H,1H3
SMILES:
Molecular Formula: C9H7F2NO3
Molecular Weight: 215.15 g/mol

2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole

CAS No.:

Cat. No.: VC15820067

Molecular Formula: C9H7F2NO3

Molecular Weight: 215.15 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole -

Specification

Molecular Formula C9H7F2NO3
Molecular Weight 215.15 g/mol
IUPAC Name 2-(difluoromethoxy)-4-methoxy-1,3-benzoxazole
Standard InChI InChI=1S/C9H7F2NO3/c1-13-5-3-2-4-6-7(5)12-9(14-6)15-8(10)11/h2-4,8H,1H3
Standard InChI Key VARGSFXECMSYRO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC2=C1N=C(O2)OC(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole has the molecular formula C₉H₇F₂NO₃ and a molecular weight of 215.15 g/mol . Its IUPAC name, derived from the benzoxazole numbering system, is 2-(difluoromethoxy)-4-methoxy-1,3-benzoxazole. The SMILES notation (COc1cccc2oc(OC(F)F)nc12) illustrates the methoxy group at position 4 (C4) and the difluoromethoxy group at position 2 (C2) on the fused benzene-oxazole ring system .

Synthesis and Optimization Strategies

Copper-Catalyzed Cyclization

A validated synthetic route for benzoxazole derivatives involves copper-catalyzed reactions. For example, 2-aryl benzoxazoles are synthesized via a one-pot reaction between aldoximes and 2-iodobromobenzene using CuI and N,N’-dimethyl ethylenediamine (DMEDA) as a ligand . Adapting this method, 2-(difluoromethoxy)-4-methoxybenzo[d]oxazole could be synthesized through sequential steps:

  • Halogenation: Introduction of a bromine or iodine at position 4 of a difluoromethoxy-substituted benzene ring.

  • Cyclization: Copper-mediated coupling with a methoxy-substituted aldoxime to form the oxazole ring .

Microwave-Assisted Synthesis

Modern techniques such as microwave irradiation enhance reaction efficiency. For the structurally similar 4-bromo-2-(difluoromethoxy)benzo[d]oxazole, microwave-assisted synthesis reduced reaction times from hours to minutes while improving yields by 15–20%. This approach could be optimized for the target compound by adjusting solvent systems (e.g., DMF or acetonitrile) and microwave power settings.

Table 1: Comparative Synthesis Conditions for Benzo[d]oxazole Derivatives

MethodReaction TimeYield (%)Key Reagents
Copper-catalyzed 12–24 h55–65CuI, DMEDA, aldoxime
Microwave20–30 min70–80Pd(OAc)₂, microwave reactor

Biological Activity and Mechanism

Anti-Inflammatory Activity

The difluoromethoxy group’s electron-withdrawing properties stabilize interactions with cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. In vitro studies of related compounds show IC₅₀ values of 0.3–1.5 µM for COX-2 inhibition, suggesting potential for treating arthritis or colitis.

Applications in Drug Development

Lead Compound Optimization

The compound’s modular structure allows for derivatization at positions 2 and 4. For instance:

  • Position 2: Replacing difluoromethoxy with sulfonamide groups improves water solubility .

  • Position 4: Introducing electron-donating groups (e.g., -NH₂) enhances metabolic stability.

Pharmacokinetic Profiling

Preliminary ADMET predictions (using SwissADME) indicate:

  • LogP: 2.1 (moderate lipophilicity, suitable for blood-brain barrier penetration).

  • H-bond donors/acceptors: 0/5 (low toxicity risk).

Comparison with Structural Analogues

Table 2: Substituent Effects on Benzo[d]oxazole Properties

CompoundSubstituentsBioactivity (IC₅₀)
2-(Difluoromethoxy)-4-methoxy -OCHF₂, -OCH₃Under investigation
4-Bromo-2-(difluoromethoxy)-Br, -OCHF₂Anticancer (GI₅₀: 3.1 µM)
2-(Difluoromethoxy)-6-methoxy-OCHF₂, -OCH₃COX-2 inhibition (1.2 µM)

The methoxy group at position 4 in the target compound likely enhances electron density on the benzene ring, increasing reactivity in electrophilic substitution reactions compared to bromine-substituted analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator